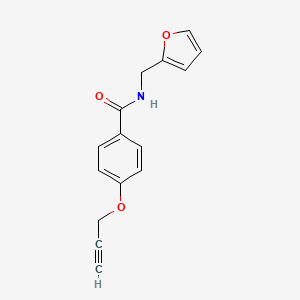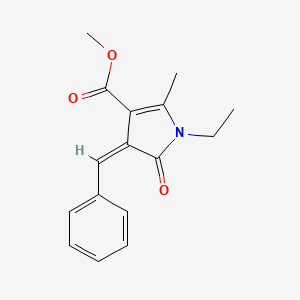
methyl 4-benzylidene-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Description
Methyl 4-benzylidene-1-ethyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a compound of interest due to its structural complexity and potential in various chemical reactions and studies. Its synthesis, molecular structure, chemical reactions, and properties have been the subject of numerous studies to understand its behavior and applications in different fields excluding its drug-related applications.
Synthesis Analysis
The compound and its derivatives are often synthesized through condensation reactions involving precursors like ethyl acetoacetate and benzaldehyde or through cyclocondensation reactions under specific conditions. The synthesis process is generally aimed at creating pyrrole derivatives with distinct properties, utilizing different catalysts and reaction media to influence the yield and specificity of the products (Singh et al., 2013).
Molecular Structure Analysis
The molecular structure of these compounds is characterized using techniques such as NMR, UV-Vis, FT-IR, and Mass spectroscopy, complemented by quantum chemical calculations using DFT. These analyses help in understanding the electron density, bond lengths, angles, and overall geometry, which are crucial for determining the compound's reactivity and interaction with other molecules (Singh et al., 2013).
Chemical Reactions and Properties
The compound exhibits various intra- and intermolecular interactions, including hydrogen bonding, which significantly affect its stability and reactivity. Studies involving Nuclear Overhauser Effect (NOE) spectroscopy and Heteronuclear Multiple Quantum Coherence (HMQC) can reveal insights into these interactions. The reactivity towards different reagents and conditions can lead to the formation of dimers or other complex structures with unique properties (Singh et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, boiling point, and crystal structure are determined through experimental methods. These properties are essential for handling the compound and predicting its behavior in various environments. Crystallographic studies provide detailed insights into the molecular and lattice structure, offering clues about the stability and solubility of the compound in different solvents.
Chemical Properties Analysis
Chemical properties encompass the compound's reactivity with various chemical reagents, stability under different conditions, and potential for participating in chemical reactions. Analytical techniques and computational methods are employed to explore the electronic structure, charge distribution, and potential energy surfaces, facilitating a deeper understanding of its chemical behavior.
properties
IUPAC Name |
methyl (4Z)-4-benzylidene-1-ethyl-2-methyl-5-oxopyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-4-17-11(2)14(16(19)20-3)13(15(17)18)10-12-8-6-5-7-9-12/h5-10H,4H2,1-3H3/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFNCRXOZWSPEJ-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=CC2=CC=CC=C2)C1=O)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(/C(=C/C2=CC=CC=C2)/C1=O)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



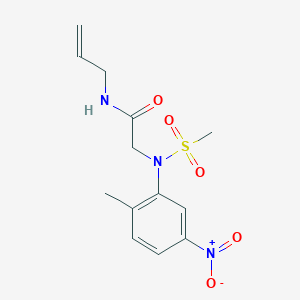
![2-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4540979.png)

![N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4540994.png)
![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4540996.png)
![2-methoxyethyl 2-methyl-5-[(5-nitro-2-furoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4541001.png)
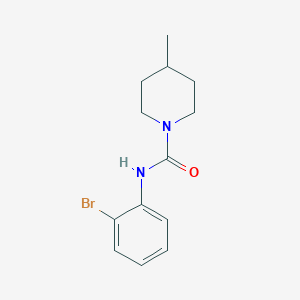



![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B4541029.png)
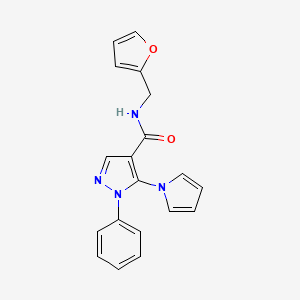
![1-({1-[(4-tert-butylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4541041.png)
